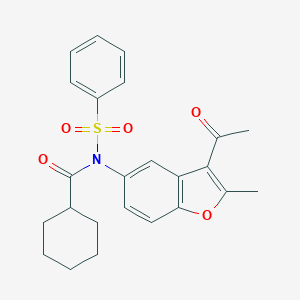![molecular formula C52H40O12 B375219 2,8,14,20-tetrakis(4-hydroxyphenyl)pentacyclo[19.3.1.1(3),?.1?,(1)(3).1(1)?,(1)?]octacosa-1(25),3,5,7(28),9,11,13(27),15(26),16,18,21,23-dodecaen-4,6,10,12,16,18,22,24-octol](/img/structure/B375219.png)
2,8,14,20-tetrakis(4-hydroxyphenyl)pentacyclo[19.3.1.1(3),?.1?,(1)(3).1(1)?,(1)?]octacosa-1(25),3,5,7(28),9,11,13(27),15(26),16,18,21,23-dodecaen-4,6,10,12,16,18,22,24-octol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-[(4,6-Dihydroxy-m-phenylene)bis[(4-hydroxyphenyl)methylene]]-[4,4’-[(4,6-dihydroxy-m-phenylene)bis[(4-hydroxyphenyl)methylene]]bis(benzene-1,3-diol)] is a complex organic compound characterized by multiple hydroxyl groups and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-[(4,6-Dihydroxy-m-phenylene)bis[(4-hydroxyphenyl)methylene]]-[4,4’-[(4,6-dihydroxy-m-phenylene)bis[(4-hydroxyphenyl)methylene]]bis(benzene-1,3-diol)] typically involves the condensation of phenolic compounds under acidic or basic conditions. The reaction often requires a catalyst to facilitate the formation of the methylene bridges between the phenolic units .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and controlled reaction environments is crucial to ensure the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
6,6’-[(4,6-Dihydroxy-m-phenylene)bis[(4-hydroxyphenyl)methylene]]-[4,4’-[(4,6-dihydroxy-m-phenylene)bis[(4-hydroxyphenyl)methylene]]bis(benzene-1,3-diol)] can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions include quinones, reduced aromatic compounds, and substituted phenolic derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6,6’-[(4,6-Dihydroxy-m-phenylene)bis[(4-hydroxyphenyl)methylene]]-[4,4’-[(4,6-dihydroxy-m-phenylene)bis[(4-hydroxyphenyl)methylene]]bis(benzene-1,3-diol)] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 6,6’-[(4,6-Dihydroxy-m-phenylene)bis[(4-hydroxyphenyl)methylene]]-[4,4’-[(4,6-dihydroxy-m-phenylene)bis[(4-hydroxyphenyl)methylene]]bis(benzene-1,3-diol)] involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes and signaling pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
9,9-bis(4-hydroxyphenyl) fluorene: Another compound with multiple hydroxyl groups and aromatic rings, used in similar applications.
4,6-Diacetylresorcinol: A bifunctional carbonyl compound with similar structural features.
Uniqueness
6,6’-[(4,6-Dihydroxy-m-phenylene)bis[(4-hydroxyphenyl)methylene]]-[4,4’-[(4,6-dihydroxy-m-phenylene)bis[(4-hydroxyphenyl)methylene]]bis(benzene-1,3-diol)] is unique due to its complex structure, which provides multiple reactive sites and potential for diverse chemical modifications. This complexity enhances its utility in various scientific and industrial applications.
Properties
Molecular Formula |
C52H40O12 |
|---|---|
Molecular Weight |
856.9g/mol |
IUPAC Name |
2,8,14,20-tetrakis(4-hydroxyphenyl)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol |
InChI |
InChI=1S/C52H40O12/c53-29-9-1-25(2-10-29)49-33-17-35(43(59)21-41(33)57)50(26-3-11-30(54)12-4-26)37-19-39(47(63)23-45(37)61)52(28-7-15-32(56)16-8-28)40-20-38(46(62)24-48(40)64)51(27-5-13-31(55)14-6-27)36-18-34(49)42(58)22-44(36)60/h1-24,49-64H |
InChI Key |
WQMHDKXCEBMUSJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2C3=CC(=C(C=C3O)O)C(C4=CC(=C(C=C4O)O)C(C5=C(C=C(C(=C5)C(C6=C(C=C(C2=C6)O)O)C7=CC=C(C=C7)O)O)O)C8=CC=C(C=C8)O)C9=CC=C(C=C9)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2C3=CC(=C(C=C3O)O)C(C4=CC(=C(C=C4O)O)C(C5=C(C=C(C(=C5)C(C6=C(C=C(C2=C6)O)O)C7=CC=C(C=C7)O)O)O)C8=CC=C(C=C8)O)C9=CC=C(C=C9)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methoxyphenyl)-4-[(quinolin-8-ylsulfonyl)amino]benzamide](/img/structure/B375137.png)
![3-[(2,5-Dimethylanilino)sulfonyl]benzoic acid](/img/structure/B375139.png)
![13-thiophen-2-yl-11-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B375140.png)
![N-{4-[(1-naphthylsulfonyl)amino]phenyl}acetamide](/img/structure/B375141.png)

![N-[1,1'-biphenyl]-4-yl-4-methoxybenzenesulfonamide](/img/structure/B375145.png)
![N-[1,1'-biphenyl]-4-yl-8-quinolinesulfonamide](/img/structure/B375146.png)


![N-cyclohexyl-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B375152.png)
![METHYL 4-[4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDO]BENZOATE](/img/structure/B375155.png)
![N-[(2,5-dibromophenyl)sulfonyl]glycine](/img/structure/B375156.png)
![N-mesityl-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B375159.png)
